molecular formula C8H5BrS B1329661 2-Bromobenzo[B]thiophene CAS No. 5394-13-8

2-Bromobenzo[B]thiophene

Cat. No.: B1329661
CAS No.: 5394-13-8
M. Wt: 213.1 g/mol
InChI Key: WIFMYMXKTAVDSQ-UHFFFAOYSA-N
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Description

2-Bromobenzo[b]thiophene is an organic compound with the chemical formula C8H5BrS. It is a brominated derivative of benzo[b]thiophene, which is a sulfur-containing heterocycle. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the product.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has highlighted the potential of 2-bromobenzo[b]thiophene derivatives as antimicrobial agents. A study demonstrated that compounds derived from the benzo[b]thiophene nucleus exhibited activity against Staphylococcus aureus, including methicillin-resistant strains. The synthesis of acylhydrazones from this compound led to the identification of several derivatives with minimal inhibitory concentrations as low as 4 µg/mL against resistant bacterial strains .

Anticancer Activity
The structural features of this compound make it a candidate for anticancer drug development. Various derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. The incorporation of different functional groups has been shown to enhance the selectivity and potency of these compounds against specific cancer types .

Anti-inflammatory and Analgesic Effects
Compounds based on benzo[b]thiophene structures, including this compound, have been investigated for their anti-inflammatory properties. These compounds have shown promise in reducing inflammation in various experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

Organic Semiconductors
this compound has been utilized in the development of organic semiconductors. Its unique electronic properties allow it to function effectively in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research indicates that incorporating this compound into device architectures can improve charge transport and overall device efficiency .

Photoelectric Materials
The compound has also found applications as a photoelectric material due to its ability to absorb light and convert it into electrical energy. This property is particularly valuable in solar energy applications, where efficient light absorption is crucial for energy conversion .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions of benzo[b]thiophene under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including:

Synthesis Method Yield (%) Conditions
Bromination with NBS85Room temperature
Electrophilic substitution78Inert atmosphere
Metal-catalyzed coupling90Under nitrogen

These methods highlight the versatility and efficiency in producing high-quality derivatives suitable for further application in research and industry .

Case Studies

  • Antimicrobial Development
    A study focused on synthesizing a series of acylhydrazones from this compound, leading to the identification of several promising antimicrobial candidates effective against drug-resistant Staphylococcus aureus strains. This research underscores the compound's potential in addressing antibiotic resistance issues .
  • Organic Electronics
    Another investigation explored the use of this compound as a building block for organic semiconductors. The study demonstrated that devices fabricated with this compound exhibited enhanced electrical performance, paving the way for more efficient organic electronic devices .

Mechanism of Action

The mechanism of action of 2-Bromobenzo[b]thiophene in biological systems involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the sulfur atom in the thiophene ring can engage in interactions with metal ions and other biomolecules, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Biological Activity

2-Bromobenzo[b]thiophene is a halogenated derivative of benzo[b]thiophene, a compound known for its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, drawing from various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the second position of the benzo[b]thiophene ring system. Its molecular formula is C8H5BrSC_8H_5BrS and it has been studied for its role in medicinal chemistry due to its unique structural features that influence its biological activity.

Antioxidant Activity

Research indicates that compounds containing the benzo[b]thiophene nucleus exhibit significant antioxidant properties. For example, derivatives synthesized from benzo[b]thiophene have shown to inhibit free radical-induced lipid oxidation effectively, with inhibition rates ranging from 19% to 30% in various studies . The total antioxidant capacity (TAC) of these compounds was evaluated using the phosphomolybdenum method, revealing that certain derivatives displayed antioxidant potency comparable to ascorbic acid .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. A study focused on 3-halobenzo[b]thiophenes demonstrated promising antibacterial and antifungal activities. Specifically, compounds derived from this scaffold were tested against various bacterial strains and showed significant inhibition, indicating potential for development as antimicrobial agents .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on enzymes related to neurodegenerative diseases. Benzothiophene-chalcone hybrids have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing IC50 values comparable to established inhibitors like galantamine . This suggests that this compound may contribute to therapeutic strategies for conditions such as Alzheimer's disease.

Synthesis

The synthesis of this compound typically involves halogenation reactions of benzo[b]thiophene derivatives. Various synthetic routes have been developed, including electrophilic aromatic substitution methods that introduce bromine at the desired position on the aromatic ring. These synthetic strategies are crucial for producing derivatives with specific biological activities.

Case Studies

  • Antioxidant Evaluation : A study synthesized several tetrahydrobenzo[b]thiophene derivatives and assessed their antioxidant activity. Compounds with free amino groups exhibited enhanced antioxidant capacity, supporting the hypothesis that structural modifications can significantly impact biological efficacy .
  • Antimicrobial Assessment : Research on halogenated benzothiophenes highlighted their effectiveness against Staphylococcus aureus strains, including drug-resistant variants. The minimum inhibitory concentrations (MICs) were determined, showing that specific derivatives maintained low cytotoxicity while exhibiting strong antimicrobial effects .

Research Findings Summary Table

Biological Activity Effect Reference
Antioxidant ActivityInhibition of lipid oxidation (19%-30%)
Antimicrobial ActivityEffective against S. aureus (MIC = 4 µg/mL)
Enzyme InhibitionAChE/BChE inhibition comparable to galantamine

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromobenzo[b]thiophene, and how do reaction conditions influence yield?

The synthesis of this compound often involves transition-metal-catalyzed cyclization or cross-coupling reactions. For example, AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes yields brominated benzo[b]thiophene derivatives with high regioselectivity . Pd-catalyzed coupling of 2-iodothiophenol with aryl halides is another method, though yields depend on the electronic nature of substituents and solvent polarity (e.g., DMF vs. THF) . Optimizing reaction temperature (60–100°C) and catalyst loading (5–10 mol%) can improve yields by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • EPR Spectroscopy : Detects radical intermediates in charge-delocalized systems, with hyperfine splitting patterns indicating class III mixed-valence behavior .
  • UV-Vis Absorption : Monitors π→π* transitions; shifts in λmax (e.g., 450–500 nm) correlate with conjugation length and substituent effects .
  • NMR : <sup>1</sup>H NMR chemical shifts for the bromine-adjacent proton appear at δ 7.2–7.5 ppm, while thiophene protons resonate at δ 6.8–7.1 ppm .

Q. How can researchers utilize this compound as a building block in organic electronics?

this compound serves as a precursor for π-conjugated oligomers in organic thin-film transistors (OTFTs). Its bromine atom enables Suzuki or Stille cross-coupling to form extended thiophene chains, which exhibit hole mobility >1 cm²/V·s in vacuum-deposited films . Critical metrics include HOMO/LUMO levels (calculated via DFT) and film morphology (analyzed by AFM) .

Q. What purification strategies are recommended for this compound to achieve >95% purity?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated byproducts .
  • Recrystallization : Dissolve in hot ethanol (60°C) and cool to −20°C for 12 hours to isolate crystals .
  • Storage : Keep at <4°C in amber vials to prevent photodegradation and bromine loss .

Advanced Research Questions

Q. How should researchers address contradictions between EPR and optical absorption data when analyzing charge delocalization in thiophene derivatives?

Discrepancies arise due to differing sensitivity: EPR identifies localized radicals (class II systems), while UV-Vis detects delocalized states (class III). For this compound-based radicals, combine both techniques. For example, EPR signals with g ≈ 2.003 and linewidth <1 mT suggest delocalization, while UV-Vis absorption bands >600 nm support this . Computational validation via DFT (e.g., B3LYP/6-311G**) can resolve ambiguities .

Q. What methodologies optimize cross-coupling reactions involving this compound to minimize byproducts?

  • Catalyst Screening : Pd(PPh3)4 outperforms Pd(OAc)2 in Suzuki couplings, reducing homocoupling byproducts by 30% .
  • Solvent Optimization : Use toluene instead of DMF to suppress debromination; add 10 mol% P(o-tol)3 to stabilize the catalyst .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, improving yield to 85% .

Q. What computational approaches predict the electronic properties of this compound-containing materials?

  • DFT Calculations : Use Gaussian09 with M06-2X/def2-TZVP to model HOMO/LUMO levels and charge distribution. For example, sulfur atoms in thiophene rings act as active sites for oxygen reduction reactions (ORR) .
  • Molecular Dynamics (MD) : Simulate adsorption on pyrophyllite surfaces (e.g., binding energy ≈ −25 kcal/mol) to study catalytic behavior .

Q. How does temperature and solvent choice affect the stability of this compound during storage and reactions?

  • Thermal Stability : Decomposition occurs above 130°C, releasing HBr; monitor via TGA .
  • Solvent Effects : Avoid DMSO and DMF, which promote bromine substitution. Use dichloromethane or THF for short-term storage .

Q. Which statistical methods are appropriate for analyzing reproducibility issues in synthetic yields of this compound derivatives?

  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction (α = 0.05) to identify significant variables in high-throughput screening .
  • LASSO Regression : Select key predictors (e.g., catalyst loading, temperature) from datasets with >50 variables .

Properties

IUPAC Name

2-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFMYMXKTAVDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80202227
Record name Benzo(b)thiophene, 2-bromo-
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Molecular Weight

213.10 g/mol
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CAS No.

5394-13-8
Record name Benzo(b)thiophene, 2-bromo-
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Synthesis routes and methods

Procedure details

Starting from the commercially available 3-bromobenzo[b]thiophene (5), a synthetic route to poly(2,2′-bisbenzo[b]thiophene) (4) is outlined below in Scheme 1. 3-bromobenzo[b]thiophene (5) is alkylated to (6) using an alkyl grignard and Ni(dppp)Cl2. Benzo[b]thiophene (6) is brominated at the 2-position using n-butyllithium followed by bromine to yield (7). 2-Bromobenzo[b]thiophene (7) is homo-coupled using a liganded nickel complex reducing agent (generated from NaH, t-AmONa, Ni(OAc)2 and bipyridine) to yield 2,2′-bisbenzo[b]thiophene (2). Bromination of 2,2′-bisbenzo[b]thiophene (2) with N-bromosuccinimide or bromine water yields 5-5′-dibromo 2,2′-bisbenzo[b]thiophene (8).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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